molecular formula C17H10Cl2N4O2S B2771876 (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 853754-18-4

(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2771876
CAS No.: 853754-18-4
M. Wt: 405.25
InChI Key: RPLHLNWUDXABSJ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H10Cl2N4O2S and its molecular weight is 405.25. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2S/c1-9(24)21-17-23-22-16(26-17)10(8-20)6-12-3-5-15(25-12)13-7-11(18)2-4-14(13)19/h2-7H,1H3,(H,21,23,24)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLHLNWUDXABSJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NN=C(S1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : A heterocyclic compound known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
  • Furan and Cyano Groups : These contribute to the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to the one have shown promising results in inhibiting cell growth in cancer lines such as A431 and HT-29. For example, a study highlighted that certain thiadiazole derivatives resulted in apoptosis in A431 cells through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
CompoundCell LineIC50 (µM)Mechanism
9eA4310.06Induction of apoptosis
9fHT-290.12Inhibition of VEGFR-2

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain synthesized compounds exhibited significant antibacterial activity against various strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole compounds have been explored extensively. The presence of electron-withdrawing groups on the thiadiazole ring enhances its ability to inhibit inflammatory pathways .

Case Studies

  • Thiadiazole Derivatives as Anticancer Agents : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications in the thiadiazole structure could significantly enhance anticancer activity .
  • Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression, such as tubulin and VEGFR-2 .

Synthesis Methods

The synthesis of (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves:

  • Condensation Reactions : Utilizing various reagents to form the thiadiazole ring.
  • Functionalization Steps : Introducing substituents such as cyano and furan groups through electrophilic aromatic substitution.

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